molecular formula C11H14N2O2 B5883147 N'-(2-phenylacetyl)propanehydrazide

N'-(2-phenylacetyl)propanehydrazide

Cat. No.: B5883147
M. Wt: 206.24 g/mol
InChI Key: RGMOILFYPZEFOL-UHFFFAOYSA-N
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Description

N’-(2-phenylacetyl)propanehydrazide is an organic compound with the molecular formula C11H14N2O2 It is a derivative of hydrazide, characterized by the presence of a phenylacetyl group attached to a propanehydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenylacetyl)propanehydrazide typically involves the reaction of phenylacetyl chloride with propanehydrazide under controlled conditions. The reaction is carried out in an anhydrous solvent such as dichloromethane, with the addition of a base like pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at low temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of N’-(2-phenylacetyl)propanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N’-(2-phenylacetyl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The phenylacetyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

N’-(2-phenylacetyl)propanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-phenylacetyl)propanehydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-phenylacetyl)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(2-phenylacetyl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-10(14)12-13-11(15)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMOILFYPZEFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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